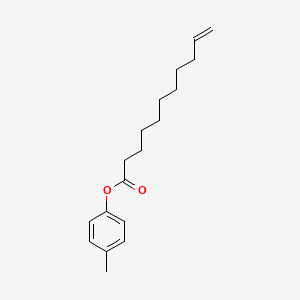

p-Tolyl undec-10-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

p-Tolyl undec-10-enoate, also known as p-Cresyl 10-undecylenate, is an organic compound with the molecular formula C18H26O2. This ester is derived from 10-undecenoic acid and 4-methylphenol (p-cresol). It is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, 4-methylphenyl ester typically involves the esterification of 10-undecenoic acid with 4-methylphenol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of solid acid catalysts like ion-exchange resins can enhance the efficiency and yield of the esterification process. The product is then purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Ester Hydrolysis and Transesterification

The ester group in p-tolyl undec-10-enoate undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : In 2% H₂SO₄/MeOH under reflux, the ester cleaves to yield 10-undecenoic acid and p-cresol .

-

Transesterification : Reaction with excess alcohols (e.g., methanol, ethanol) in the presence of acid catalysts produces alternative esters. For instance, methyl undec-10-enoate was synthesized in 92% yield under similar conditions .

Thiol-Ene Reactions

The terminal alkene participates in radical-mediated thiol-ene additions. Key findings include:

-

Stereochemical Outcomes : When reacted with sodium p-toluenethiolate, the initially formed Z-isomer undergoes thermal or catalytic isomerization to the E-isomer. For esters with carbonyl groups (e.g., –CO₂Me), the equilibrium shifts toward the E-isomer (78:22 E/Z) .

-

Solvent Effects : Polar solvents like DMSO favor anti-addition, increasing E-isomer content (Table 1) .

Table 1 : Solvent influence on E/Z ratios in thiol-ene reactions

| Solvent | Dielectric Constant | E/Z Ratio |

|---|---|---|

| Benzene | 2.27 | 98:2 |

| Acetone | 20.7 | 52:48 |

| DMSO | 46.7 | 22:78 |

Horner-Wadsworth-Emmons Macrocyclization

Conversion of the terminal alkene to a phosphonate enables participation in Horner-Wadsworth-Emmons reactions. For example:

-

Macrocycle Synthesis : Intramolecular coupling of β-ketophosphonates derived from undec-10-enoate esters yields macrocycles with high efficiency (76–98% yield) .

-

Stereoselectivity : Use of Still–Gennari phosphonates enhances Z-selectivity (4:1 Z/E) .

Epoxidation and Subsequent Transformations

The terminal alkene reacts with peracids (e.g., mCPBA) to form an epoxide. This epoxide can undergo nucleophilic ring-opening reactions with alcohols, amines, or thiols. For example:

-

Epoxide Formation : Epoxidation in dichloromethane at 0°C yields the corresponding oxirane.

-

Ring-Opening : Treatment with p-toluenethiolate generates thioether derivatives, leveraging the electron-withdrawing effect of the ester to direct regioselectivity .

Diels-Alder Reactivity

While terminal alkenes are poor dienophiles, the electron-withdrawing ester group in this compound enhances reactivity. In the presence of electron-rich dienes (e.g., furan), it participates in Diels-Alder reactions to form six-membered cycloadducts. Solvent polarity and temperature critically influence reaction rates and stereoselectivity .

Aplicaciones Científicas De Investigación

Chemical Reactions

The compound can undergo several chemical transformations:

- Oxidation : The double bond can be oxidized to form epoxides or diols.

- Reduction : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Substitution : It can participate in nucleophilic substitution reactions with various nucleophiles under basic conditions.

Chemistry

p-Tolyl undec-10-enoate serves as a building block in organic synthesis and polymer chemistry. Its unique structure allows it to participate in various polymerization reactions, including:

- Acyclic Diene Metathesis (ADMET) : This method is used for synthesizing bio-based polyesters from plant oils, showcasing the compound's utility in developing sustainable materials .

- Transesterification Reactions : Studies have demonstrated its effectiveness in producing monomers for polyester synthesis through transesterification with diols .

Biology

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting microbial cell membranes, leading to increased permeability and cell death.

Medicine

The compound has been explored for potential therapeutic applications , particularly its antifungal and antibacterial activities. Its effectiveness against various pathogens positions it as a promising candidate for pharmaceutical development.

Industrial Applications

In industrial contexts, this compound is utilized in the production of:

- Specialty Chemicals : It is used as a precursor for synthesizing various specialty chemicals.

- Lubricants and Surfactants : Its properties make it suitable for formulating lubricants and surfactants that enhance performance in specific applications.

Case Study 1: ADMET Polymerization

A study demonstrated the synthesis of aliphatic polyesters using this compound as a monomer via ADMET polymerization. The resulting polymers exhibited desirable mechanical properties, indicating potential applications in biodegradable materials .

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth, supporting its use in developing new antimicrobial formulations.

Mecanismo De Acción

The mechanism of action of 10-undecenoic acid, 4-methylphenyl ester in antimicrobial applications involves the disruption of microbial cell membranes. The ester interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. This compound targets the cell wall and plasma membrane of microorganisms, contributing to its antimicrobial efficacy .

Comparación Con Compuestos Similares

- 10-Undecenoic acid methyl ester

- 10-Undecenoic acid ethyl ester

- 10-Undecenoic acid butyl ester

Comparison: p-Tolyl undec-10-enoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. Compared to other esters of 10-undecenoic acid, the 4-methylphenyl ester exhibits enhanced antimicrobial activity and stability .

Propiedades

Número CAS |

67874-76-4 |

|---|---|

Fórmula molecular |

C18H26O2 |

Peso molecular |

274.4 g/mol |

Nombre IUPAC |

(4-methylphenyl) undec-10-enoate |

InChI |

InChI=1S/C18H26O2/c1-3-4-5-6-7-8-9-10-11-18(19)20-17-14-12-16(2)13-15-17/h3,12-15H,1,4-11H2,2H3 |

Clave InChI |

JBSXTRRQRUQNQG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)CCCCCCCCC=C |

SMILES canónico |

CC1=CC=C(C=C1)OC(=O)CCCCCCCCC=C |

Key on ui other cas no. |

67874-76-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.